molecular formula C53H102N16O16S B10859585 Colistin methanesulfonate

Colistin methanesulfonate

Cat. No.: B10859585
M. Wt: 1251.5 g/mol
InChI Key: JPSLIQUWHBPNBM-NBKAJXASSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Colistin methanesulfonate is synthesized through a sulfomethylation reaction. This involves the reaction of colistin with formaldehyde and sodium bisulfite, resulting in the addition of a sulfomethyl group to the primary amines of colistin . The industrial production of this compound typically involves the following steps:

    Reaction with Formaldehyde: Colistin is reacted with formaldehyde to form an intermediate.

    Addition of Sodium Bisulfite: Sodium bisulfite is then added to the intermediate, leading to the formation of this compound.

    Purification: The product is purified to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Colistin methanesulfonate undergoes several chemical reactions, including hydrolysis and sulfomethylation. The primary reactions include:

Common reagents used in these reactions include formaldehyde and sodium bisulfite. The major products formed from these reactions are this compound and its hydrolysis derivatives.

Mechanism of Action

Colistin methanesulfonate is an inactive prodrug that is converted to its active form, colistin, in the body. Colistin exerts its antibacterial effects by interacting with the bacterial cell membrane. It is a surface-active agent that penetrates and disrupts the bacterial cell membrane, leading to cell death . Colistin is polycationic and has both hydrophobic and lipophilic moieties, which allow it to interact with the bacterial cytoplasmic membrane and change its permeability .

Comparison with Similar Compounds

Colistin methanesulfonate is often compared with other polymyxin antibiotics, such as polymyxin B and colistin sulfate. Here are some key points of comparison:

    Polymyxin B: Like colistin, polymyxin B is used to treat multidrug-resistant Gram-negative bacterial infections.

    Colistin Sulfate: Colistin sulfate is another form of colistin that is primarily used for topical and oral administration.

This compound is unique in its reduced toxicity and its ability to be used as a prodrug for parenteral administration, making it a valuable option for treating severe bacterial infections.

Properties

Molecular Formula

C53H102N16O16S

Molecular Weight

1251.5 g/mol

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;methanesulfonic acid

InChI

InChI=1S/C52H98N16O13.CH4O3S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);1H3,(H,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChI Key

JPSLIQUWHBPNBM-NBKAJXASSA-N

Isomeric SMILES

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)O

Canonical SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)O

Origin of Product

United States

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